molecular formula C20H29N3O4 B13127608 2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester

2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester

Cat. No.: B13127608
M. Wt: 375.5 g/mol
InChI Key: ZWDYYPZFZZNFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester is a complex spirocyclic compound characterized by a bicyclic framework where two rings share a single atom (spiro junction). The structure comprises a decane backbone fused with a triaza (three nitrogen atoms) system. Functionalization includes two ester groups: a benzyl ester and a tert-butyl ester. These substituents influence the compound’s polarity, stability, and reactivity. Spirocyclic architectures are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

6-O-benzyl 9-O-tert-butyl 2,6,9-triazaspiro[3.6]decane-6,9-dicarboxylate

InChI

InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)23-10-9-22(14-20(15-23)12-21-13-20)17(24)26-11-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3

InChI Key

ZWDYYPZFZZNFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diamine with a diester under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Medicinal Applications

1. Drug Development:

  • Targeted Drug Delivery: The compound's structure allows it to act as a carrier for drug molecules, enhancing their delivery to specific sites in the body. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects on healthy tissues.
  • Inhibition of Enzymatic Activity: Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have shown its potential as an inhibitor of deubiquitylating enzymes (DUBs), which play a crucial role in various cellular processes including protein degradation and signal transduction .

2. Neuroprotective Effects:

  • Recent studies have investigated the neuroprotective properties of related compounds in the context of neurodegenerative diseases. These compounds may modulate pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Biochemical Research Applications

1. Metabolic Pathway Studies:

  • The compound can be utilized to study metabolic pathways involving tryptophan and kynurenine metabolism. Understanding these pathways is essential for elucidating their roles in diseases like depression and schizophrenia .

2. Antioxidant Studies:

  • Its derivatives have been explored for antioxidant activities, which are crucial for protecting cells from oxidative damage. This application is significant in the context of aging and chronic diseases where oxidative stress is a contributing factor .

Case Studies

StudyFocusFindings
Inhibition of DUBs Investigated the inhibitory effects on deubiquitylating enzymesDemonstrated significant inhibition, suggesting potential for cancer therapeutics
Neuroprotection Evaluated neuroprotective effects in models of neurodegenerationShowed reduced markers of oxidative stress and inflammation
Antioxidant Activity Assessed antioxidant properties in vitroFound to scavenge free radicals effectively, indicating potential health benefits

Mechanism of Action

The mechanism by which 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists compounds with partial structural or functional similarities, though none are direct analogs. Key comparisons are extrapolated below:

Structural and Functional Group Comparisons

Compound Name CAS Number Key Features Relevance to Target Compound
5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane 85668-76-4 Decane backbone with bulky alkyl/tert-butylphenyl groups Shares a decane core but lacks spirocyclic or nitrogen-rich systems; highlights steric effects .
5-Phenyldecane 4537-11-5 Linear decane with a phenyl substituent Simplicity contrasts with the target’s spiro complexity; illustrates hydrophobicity differences .
4H-1,2,4-Triazol-3-amine, 4-ethyl- 42786-06-1 Triazole ring with an amine group Demonstrates nitrogen heterocycle utility but lacks spirocyclic or ester functionalities .

Physicochemical and Reactivity Insights

  • Polarity : The target’s ester groups (benzyl and tert-butyl) likely increase polarity compared to purely alkyl-substituted decanes (e.g., 5-Phenyldecane), enhancing solubility in polar solvents.
  • Synthetic Utility : Spirocyclic systems often require specialized synthetic routes (e.g., cyclization strategies), contrasting with simpler alkylation methods used for analogs like 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane .

Research Findings and Limitations

  • Gaps in Evidence : The provided sources lack direct data on the target compound, necessitating reliance on general principles of spirocyclic and ester-containing molecules.

Biological Activity

2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylic acid benzyl ester tert-butyl ester (CAS No. 1160247-08-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H29N3O4C_{20}H_{29}N_{3}O_{4}, with a molecular weight of 375.47 g/mol. The structure features a unique spirocyclic arrangement that contributes to its biological properties.

Research indicates that compounds within the triazaspiro family can interact with various biological targets, particularly in cardiovascular and neurological contexts:

  • Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that triazaspiro derivatives can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury. This mechanism was validated through structure-activity relationship (SAR) studies that identified key compounds with significant mPTP inhibitory activity, leading to improved cardiac function in myocardial infarction models .
  • Opioid Receptor Modulation : Recent investigations have highlighted the potential of triazaspiro compounds as selective agonists for delta opioid receptors (DORs). These compounds may offer therapeutic benefits in managing pain and other neurological disorders by selectively targeting DORs while minimizing adverse effects associated with other opioid receptors .

Biological Activity and Therapeutic Applications

The biological activity of 2,6,9-triaza-spiro[3.6]decane derivatives has been explored in various therapeutic areas:

  • Cardiovascular Health : The inhibition of mPTP has been linked to reduced apoptosis in cardiac tissues during ischemic events, suggesting potential applications in treating myocardial infarction and heart failure .
  • Pain Management : The ability of certain derivatives to selectively activate DORs presents opportunities for developing new analgesics that could mitigate side effects commonly associated with traditional opioid therapies .

Case Studies

Several case studies illustrate the efficacy of these compounds:

  • Myocardial Infarction Model : A study demonstrated that administration of a specific triazaspiro compound during reperfusion significantly decreased the apoptotic rate in cardiac tissues and improved overall cardiac function. This was attributed to the preservation of mitochondrial ATP levels and reduced oxidative stress .
  • Neurological Disorders : In animal models, compounds targeting DORs were shown to provide anti-allodynic effects without inducing seizures or tolerance, highlighting their potential as safer alternatives for treating chronic pain conditions .

Comparative Data Table

Compound NameBiological TargetKey FindingsReference
2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylic acid benzyl ester tert-butyl estermPTPInhibits mPTP opening; reduces apoptosis in cardiac tissue
1,3,8-Triazaspiro[4.5]decane derivativesDORsSelective agonism; anti-allodynic effects without seizures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.